3,4-dichloro-N-[(thiophen-3-yl)methyl]benzamide is a synthetic organic compound characterized by a benzamide core with two chlorine substituents at the 3 and 4 positions and a thiophene ring connected via a methylene bridge. This compound is notable for its potential applications in medicinal chemistry, materials science, and biological studies. The chemical structure can be represented by the formula CHClNOS, and it has the CAS registry number 1060176-15-9.
3,4-dichloro-N-[(thiophen-3-yl)methyl]benzamide is classified as an organic compound due to its carbon-based structure. It falls under the category of benzamides, which are derivatives of benzoic acid where the carboxylic acid group is replaced by an amine group. The presence of chlorine atoms classifies it as a chlorinated compound, while the thiophene moiety adds to its heterocyclic classification.
The synthesis of 3,4-dichloro-N-[(thiophen-3-yl)methyl]benzamide typically involves several key steps:
The reaction conditions generally require an organic solvent like dichloromethane to facilitate the reaction. The process often involves stirring at room temperature for several hours followed by purification through recrystallization or column chromatography to isolate the pure compound.
The molecular structure of 3,4-dichloro-N-[(thiophen-3-yl)methyl]benzamide features:
The molecular weight of 3,4-dichloro-N-[(thiophen-3-yl)methyl]benzamide is approximately 265.17 g/mol. Its structural formula can be represented as follows:
The compound can undergo various chemical reactions including:
Common reagents for these reactions include sodium methoxide for nucleophilic substitution and potassium permanganate for oxidation. Hydrolysis can be performed under acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).
The mechanism of action for 3,4-dichloro-N-[(thiophen-3-yl)methyl]benzamide largely depends on its application in medicinal chemistry. It may modulate the activity of specific molecular targets such as enzymes or receptors. The presence of chlorine enhances binding affinity and metabolic stability, while the thiophen-3-ylmethyl group increases lipophilicity, facilitating membrane permeability.
Physical properties include:
Chemical properties include:
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly used to characterize this compound.
3,4-dichloro-N-[(thiophen-3-yl)methyl]benzamide has several notable applications:
3,4-Dichloro-N-[(thiophen-3-yl)methyl]benzamide represents a structurally distinct benzamide derivative incorporating a thiophene heterocycle. This molecular architecture positions it within a broader class of bioactive benzamides that have demonstrated significant pharmacological potential. The core benzamide scaffold is recognized in medicinal chemistry for its metabolic stability and ability to engage diverse biological targets, particularly within the central nervous system. The strategic incorporation of the 3,4-dichlorophenyl moiety enhances lipophilicity and potentially influences target binding affinity, while the thiophen-3-ylmethyl group introduces steric and electronic properties distinct from simpler alkyl substituents. This specific substitution pattern differentiates it from structurally related compounds like U-49900 (3,4-dichloro-N-(2-(diethylamino)cyclohexyl)-N-methylbenzamide), which has documented sedative and opioid-like activity in zebrafish models [3].
The compound's structural features suggest potential interactions with neurological targets, analogous to other benzamide derivatives that modulate neurotransmitter systems. Its thiophene component may facilitate π-π stacking interactions with aromatic residues in receptor binding sites, while the dichloro substitution could influence electrostatic potential and membrane permeability. Such molecular characteristics are increasingly investigated for targeting neurological disorders where conventional therapeutics face limitations, including neuropathic pain and refractory epilepsy. Contemporary neuropharmacology research prioritizes compounds with multi-target engagement potential, and this benzamide-thiophene hybrid presents an underexplored chemical space warranting systematic investigation.
Despite the pharmacological promise suggested by its molecular architecture, 3,4-dichloro-N-[(thiophen-3-yl)methyl]benzamide suffers from a significant research deficit. Unlike its structural analogs such as U-49900, which has undergone behavioral characterization in zebrafish [3], or other benzamide derivatives investigated as kinase inhibitors or anticancer agents [4] [5], empirical data on this specific compound remains strikingly limited. Key knowledge gaps include:
Emerging therapeutic opportunities exist in several domains where benzamide derivatives show promise. In oncology, benzamides demonstrate activity as histone deacetylase inhibitors (HDACIs) and modulators of apoptosis pathways [5]. For neurological disorders, compounds like U-49900 exhibit CNS depressant effects, suggesting potential applications in anxiety or agitation states [3]. The thiophene moiety specifically presents opportunities in targeting inflammatory pathways, given its prevalence in COX-2 inhibitors. Prioritizing target-agnostic screening against disease-relevant phenotypic assays could identify lead therapeutic applications for this underexplored molecule.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2